MFCD32186441
Description
Compounds with MDL identifiers (e.g., MFCD13195646, MFCD00126844) in the evidence often exhibit high synthetic accessibility (e.g., scores of 1.46–2.07) and are frequently used in medicinal chemistry for their bioactivity or as intermediates in drug synthesis .
Typical properties inferred from analogous MDL compounds include:
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
8-[3-(dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-5-3-4-13(12-14)15(18)6-8-16(9-7-15)19-10-11-20-16/h3-5,12,18H,6-11H2,1-2H3 |
InChI Key |
HUKYUXAARSXJFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32186441” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: “MFCD32186441” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD32186441” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and pharmaceuticals, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism by which “MFCD32186441” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The precise mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares MFCD32186441 -related compounds based on available data from the evidence:
Key Observations:
Structural Diversity :
- MFCD13195646 is a boronic acid derivative with bromo/chloro substituents, enabling Suzuki-Miyaura cross-coupling reactions .
- MFCD00126844 features a brominated aromatic ester, often used in electrophilic substitution reactions .
- MFCD22741544 contains a fluorobenzyl-pyrazolopyridine core, indicative of kinase inhibitor scaffolds .
Pharmacological Profiles :
- Boronic acids (e.g., MFCD13195646) exhibit high BBB permeability but lack CYP inhibition, making them suitable for central nervous system (CNS) drug candidates .
- Brominated esters (e.g., MFCD00126844) show CYP1A2 inhibition, necessitating caution in drug-drug interaction studies .
Synthetic Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
